molecular formula C11H15NO6S B039212 3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic Acid CAS No. 113793-31-0

3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic Acid

Cat. No.: B039212
CAS No.: 113793-31-0
M. Wt: 289.31 g/mol
InChI Key: VJAHSOIECXJUPQ-XCBNKYQSSA-N
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Description

3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic Acid is a synthetic compound known for its potential therapeutic applications. It belongs to the class of benzamide-based histone deacetylase inhibitors (HDACIs) and has been extensively studied for its potential in treating various diseases, including cancer and neurodegenerative disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic Acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then subjected to further reactions to introduce the hydroxy and butanoic acid groups.

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. The use of environmentally benign reagents and solvents is also a consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel and may be carried out under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives .

Scientific Research Applications

3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic Acid has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its effects on cellular processes, particularly in the context of histone deacetylation.

    Medicine: It has potential therapeutic applications in treating cancer, neurodegenerative diseases, and other conditions due to its role as a histone deacetylase inhibitor.

    Industry: The compound is used in the development of pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

The mechanism of action of 3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic Acid involves the inhibition of histone deacetylases (HDACs). By inhibiting HDACs, the compound promotes the acetylation of histone proteins, leading to changes in gene expression. This can result in the activation of tumor suppressor genes and the inhibition of oncogenes, making it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    Trichostatin A: Another HDACI with similar applications in cancer therapy.

    Vorinostat: A well-known HDACI used in the treatment of cutaneous T-cell lymphoma.

    Romidepsin: An HDACI with applications in treating peripheral T-cell lymphoma.

Uniqueness

3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic Acid is unique due to its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties. Its methoxyphenyl group and sulfonylamino linkage contribute to its potency and selectivity as an HDACI.

Properties

IUPAC Name

3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO6S/c1-7(13)10(11(14)15)12-19(16,17)9-5-3-8(18-2)4-6-9/h3-7,10,12-13H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAHSOIECXJUPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407345
Record name ST51042995
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113793-31-0
Record name ST51042995
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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